

# Part 1: Unveiling Methyl 9-Formylnonanoate: A Molecule of Interest

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## Compound of Interest

Compound Name: Methyl 9-Formylnonanoate

Cat. No.: B180726

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**Methyl 9-Formylnonanoate**, also known as Methyl 9-oxononanoate, is a bifunctional organic molecule containing both a methyl ester and a terminal aldehyde group.[1][2] This structure makes it a valuable intermediate in organic synthesis.[1][3]

### Key Attributes and Applications:

- Synthetic Versatility:** The presence of two distinct reactive sites, the ester and the aldehyde, allows for a wide range of chemical transformations. It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[3]
- Industrial Relevance:** It finds applications in the flavor and fragrance industry and is used in the formulation of cosmetics.[3]
- Biological Significance:** 9-Oxononanoic acid, the parent carboxylic acid, is a product of lipid peroxidation, particularly from the oxidative cleavage of linoleic acid.[1] This links **Methyl 9-Formylnonanoate** to biological processes such as cell signaling and oxidative stress.

A thorough understanding of its electronic structure, conformational landscape, and reactivity is crucial for leveraging its full potential. Theoretical and computational studies provide a powerful avenue to explore these aspects at a molecular level.

## Part 2: The Computational Lens: A Theoretical Framework for Analysis

Theoretical studies, particularly those employing quantum chemical methods, offer a predictive and explanatory framework that complements experimental investigations. Density Functional Theory (DFT) has emerged as a robust and widely used method for studying organic molecules due to its favorable balance of accuracy and computational cost.[4][5]

The Pillars of a Theoretical Investigation:

- **Structural Elucidation:** Determining the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface) and identifying other low-energy conformers.
- **Spectroscopic Characterization:** Predicting spectroscopic data (e.g., IR, NMR) to aid in the identification and characterization of the molecule.
- **Reactivity Insights:** Analyzing the electronic structure to predict sites of reactivity and understand potential reaction mechanisms.

This guide will now delve into the practical application of these theoretical pillars to the study of **Methyl 9-Formylnonanoate**.

## Part 3: In Silico Exploration: A Step-by-Step Methodological Approach

This section outlines a series of computational experiments that form the core of a theoretical investigation of **Methyl 9-Formylnonanoate**.

### Geometry Optimization: In Search of Molecular Stability

The first and most fundamental step in any theoretical study is to determine the molecule's equilibrium geometry. This is achieved by finding the coordinates on the potential energy surface where the net forces on all atoms are zero.

Experimental Protocol: Geometry Optimization

- **Initial Structure Generation:** A 2D or 3D structure of **Methyl 9-Formylnonanoate** is drawn using a molecular editor.

- Choice of Theoretical Method: The B3LYP functional with a 6-31G(d,p) basis set is a common and reliable choice for organic molecules.[4]
- Computation: The geometry optimization calculation is performed using a quantum chemistry software package like Gaussian.
- Verification of Minimum: A frequency calculation is subsequently performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

#### Data Presentation: Optimized Geometric Parameters (Hypothetical)

Parameter	Bond/Angle	Value (Å/°)
Bond Length	C=O (aldehyde)	1.21
C=O (ester)	1.22	
C-O (ester)	1.35	
O-CH3 (ester)	1.44	
Bond Angle	O=C-H (aldehyde)	124.5
O=C-O (ester)	123.0	
C-O-C (ester)	116.0	

#### Visualization: Optimized Molecular Structure

Optimized structure of **Methyl 9-Formylnonanoate**.

## Vibrational Analysis: Predicting the Infrared Spectrum

Frequency calculations not only confirm that an optimized structure is a true minimum but also provide theoretical vibrational frequencies that can be correlated with experimental infrared (IR) spectra.

#### Experimental Protocol: Frequency Calculation

- Input: The optimized geometry of **Methyl 9-Formylnonanoate**.
- Computation: A frequency calculation is performed at the same level of theory as the optimization.
- Analysis: The calculated frequencies and their corresponding vibrational modes are analyzed. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data.

Data Presentation: Predicted Vibrational Frequencies (Hypothetical)

Frequency (cm <sup>-1</sup> ) (Scaled)	Vibrational Mode	Functional Group
2920	C-H stretch	Alkyl chain
2850	C-H stretch	Alkyl chain
2720	C-H stretch	Aldehyde
1740	C=O stretch	Ester
1725	C=O stretch	Aldehyde
1245	C-O stretch	Ester

## NMR Spectral Prediction: A Tool for Structural Verification

Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of <sup>1</sup>H and <sup>13</sup>C atoms, which are invaluable for structural elucidation and verification.

Experimental Protocol: NMR Calculation

- Method: The Gauge-Independent Atomic Orbital (GIAO) method is typically used.
- Computation: NMR calculations are performed on the optimized geometry.
- Referencing: The calculated absolute shieldings are converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane, TMS), which is calculated

at the same level of theory.

Data Presentation: Predicted  $^{13}\text{C}$  NMR Chemical Shifts (Hypothetical)

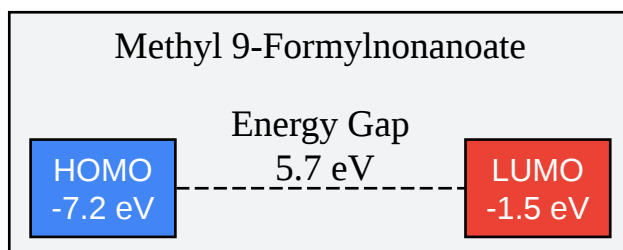
Carbon Atom	Predicted Chemical Shift (ppm)
C=O (aldehyde)	202.5
C=O (ester)	174.0
O-CH <sub>3</sub> (ester)	51.5
CH <sub>2</sub> adjacent to aldehyde	43.9
CH <sub>2</sub> adjacent to ester	34.1
Other CH <sub>2</sub>	22.7 - 29.5

## Frontier Molecular Orbital Analysis: Understanding Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

- HOMO: Represents the ability to donate an electron (nucleophilicity).
- LUMO: Represents the ability to accept an electron (electrophilicity).
- HOMO-LUMO Gap: A smaller gap suggests higher reactivity.

Visualization: Frontier Molecular Orbital Energy Levels



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HOMO-LUMO energy levels of **Methyl 9-Formylnonanoate**.

The analysis of the spatial distribution of these orbitals would likely show the HOMO localized on the aldehyde oxygen and the LUMO on the aldehyde carbon, indicating the primary sites for nucleophilic and electrophilic attack, respectively.

## Part 4: Bridging Theory and Application

The insights gained from these theoretical studies have direct practical implications:

- **Drug Development:** Understanding the molecule's shape, electrostatic potential, and reactive sites is crucial for designing interactions with biological targets.
- **Reaction Design:** The predicted reactivity from FMO analysis can guide the design of new synthetic routes and the prediction of reaction outcomes.
- **Spectroscopic Analysis:** Theoretically predicted spectra can aid in the interpretation of experimental data, especially for complex molecules or reaction mixtures.

## Part 5: Conclusion

Theoretical and computational chemistry provides an indispensable toolkit for the modern researcher. For a molecule like **Methyl 9-Formylnonanoate**, these methods allow for a deep and predictive understanding of its structure, properties, and reactivity. The in silico protocols outlined in this guide provide a roadmap for conducting a thorough theoretical investigation, ultimately accelerating research and development in the various fields where this versatile molecule finds application.

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